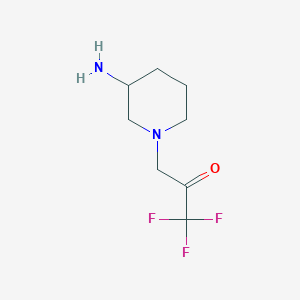

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one

Description

Properties

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-2-6(12)4-13/h6H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUAIVQOLNMHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 3-Aminopiperidine with Trifluoropropanoyl Derivatives

Starting Materials: 3-Aminopiperidine hydrochloride or free base; trifluoroacetyl chloride or trifluoroacetic anhydride as acylating agents.

Reaction Conditions: Typically conducted under anhydrous conditions in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0°C to room temperature) to avoid side reactions.

Mechanism: The nucleophilic amine attacks the electrophilic carbonyl carbon of the trifluoropropanoyl derivative, forming the amide bond and releasing HCl or acid byproducts.

Workup: Neutralization of acidic byproducts, extraction, and purification by recrystallization or chromatography.

This method is supported by patent WO2022056100A1, which describes preparation methods for trifluoromethyl ketone-containing amides via acylation of nitrogen nucleophiles.

Use of Activated Esters or Acid Chlorides

Preparation of trifluoropropanoyl chloride or activated esters (e.g., N-hydroxysuccinimide esters) from trifluoropropionic acid enables efficient coupling with 3-aminopiperidine.

This approach improves yields and selectivity by providing a more reactive acyl donor.

Conditions often involve base addition (e.g., triethylamine) to scavenge HCl and promote amide bond formation.

Alternative Synthetic Routes

Reductive Amination: In some cases, 3-aminopiperidine can be reacted with trifluoromethyl ketones under reductive amination conditions to form the corresponding amine derivatives, followed by oxidation or functional group transformation to the ketone.

Amide Bond Formation via Coupling Reagents: Carbodiimide-based coupling agents (e.g., EDCI, DCC) may be employed to couple trifluoropropionic acid derivatives with 3-aminopiperidine under mild conditions.

Research Findings and Structure-Activity Relationship (SAR) Insights

Studies on related trifluoropropanoyl amides indicate that the trifluoromethyl group significantly influences biological activity and metabolic stability.

A research article on related piperidinyl trifluoropropanone derivatives showed that short-chain acyl substituents such as trifluoropropanoyl are tolerated but may reduce potency compared to smaller substituents like acetyl or propanoyl, likely due to steric effects of the CF3 group.

Molecular dynamics and binding studies revealed that the trifluoromethyl ketone moiety forms stable interactions in kinase active sites, but its bulkiness can affect binding affinity.

Data Table: Typical Reaction Conditions for Preparation

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Aminopiperidine + trifluoroacetyl chloride, DCM, 0°C to RT | Direct acylation to form amide bond | 70-85 | Requires inert atmosphere |

| 2 | Triethylamine as base | Neutralizes HCl byproduct | - | Prevents side reactions |

| 3 | Workup: aqueous wash, extraction, drying | Isolation of product | - | Purification by chromatography |

| 4 | Alternative: Coupling with trifluoropropionic acid + EDCI, DMF, RT | Carbodiimide-mediated amide bond formation | 65-80 | Mild conditions, less corrosive |

Notes on Purification and Characterization

Purification is commonly achieved by silica gel chromatography or recrystallization from suitable solvents.

Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and IR spectroscopy to confirm the amide bond and trifluoromethyl ketone presence.

The trifluoromethyl group is readily detected by 19F NMR, providing a diagnostic tool for purity assessment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The trifluoromethyl group can be reduced to a difluoromethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide or nitric acid, with reactions typically conducted at elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used, often in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides are used, with reactions often facilitated by a strong base.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Difluoromethyl derivatives.

Substitution: Alkylated derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, making it valuable in medicinal chemistry.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Its interaction with biological targets is an area of ongoing research.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. The presence of the trifluoromethyl group can enhance the bioactivity and metabolic stability of pharmaceuticals.

Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties for various applications.

Mechanism of Action

The mechanism by which 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one exerts its effects involves its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, while the aminopiperidine moiety can interact with enzymes and receptors. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

3-Octylthio-1,1,1-trifluoropropan-2-one (OTFP)

- Structure: Contains a thioether-linked octyl chain instead of the 3-aminopiperidine group.

- Activity : A potent inhibitor of insect juvenile hormone esterase (JHE) and acetylcholinesterase, acting as a transition-state analog .

- Key Differences: The thioether group in OTFP increases lipophilicity, favoring interactions with hydrophobic enzyme pockets. In contrast, the 3-aminopiperidine group in the target compound enhances water solubility and enables hydrogen bonding with residues like Tyr547 and Glu206 in enzyme active sites .

Aryl-Substituted Trifluoropropan-2-one Derivatives

Examples include:

- 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS: 1340177-72-1)

- 3-(5-Bromo-2-fluorophenyl)-1,1,1-trifluoropropan-2-one (CAS: 1342005-54-2)

- Structure: Aromatic rings replace the aminopiperidine group.

- Activity : These compounds are often used in agrochemicals or as intermediates in drug synthesis. Their aryl groups enhance stability and π-π stacking interactions.

- The target compound’s 3-aminopiperidine group offers a balance of solubility and target specificity, critical for in vivo applications .

1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one

- Structure : Features a hydroxypiperidine group instead of the amine.

- Activity : Likely interacts with similar enzyme targets but with altered binding affinity due to the hydroxyl group’s polarity.

- Key Differences: The hydroxyl group may reduce basicity compared to the amine, affecting ionization and binding kinetics.

Sulfonyl/Sulfinyl Derivatives

- 3-(Decylsulfonyl)-1,1,1-trifluoropropan-2-one

- 3-(Dodecylsulfinyl)-1,1,1-trifluoropropan-2-one

- Structure : Sulfur-containing substituents with varying oxidation states.

- Activity : These compounds are explored as fatty-acid amide hydrolase (FAAH) inhibitors or agrochemicals.

- Key Differences: Sulfonyl/sulfinyl groups introduce electronegative regions, altering electron distribution and enzyme affinity. The target compound’s aminopiperidine group offers nitrogen-based nucleophilicity, enabling covalent or ionic interactions absent in sulfur analogs .

Biological Activity

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, a compound characterized by a trifluoromethyl group and an aminopiperidine moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, its mechanism of action, and structure-activity relationships (SARs).

- IUPAC Name: this compound

- Molecular Formula: CHFNO

- Molecular Weight: 210.20 g/mol

- CAS Number: 2098030-82-9

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Its derivatives have shown promising inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a target implicated in various cancers and neurodegenerative diseases. For instance, modifications to the aminopiperidine structure have led to compounds with enhanced potency and metabolic stability against GSK-3β .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:

- Binding Affinity: The trifluoromethyl group increases binding affinity to biological targets.

- Enzyme Interaction: The aminopiperidine moiety can interact with enzymes and receptors involved in key cellular pathways.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research has shown that:

| Compound | Modification | Biological Activity |

|---|---|---|

| Original | - | Moderate GSK-3β inhibition |

| Derivative A | Acetamide substitution | Increased potency (IC = 480 nM) |

| Derivative B | Propanoyl substitution | Enhanced metabolic stability |

These modifications indicate that small changes in structure can lead to substantial differences in biological efficacy.

Case Studies

Recent studies have focused on optimizing derivatives of this compound for improved therapeutic profiles:

- GSK-3β Inhibitors: A series of amide-based derivatives were synthesized from the original compound. These derivatives demonstrated significant improvements in both potency and selectivity against GSK-3β compared to earlier iterations .

- Metabolic Stability Assessments: The introduction of various substituents was evaluated for their impact on metabolic stability in human liver microsomes (HLM). Compounds with shorter acyl chains showed better stability compared to longer chains, highlighting the importance of structural optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting 3-aminopiperidine derivatives with trifluoromethyl reagents (e.g., trifluoroacetic anhydride) under basic conditions. Metal-catalyzed reactions (e.g., palladium or nickel catalysts) can enhance efficiency, particularly in forming the piperidine-trifluoroketone linkage. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–50°C), and stoichiometric ratios to minimize side products. Continuous flow reactors are recommended for scalability and improved selectivity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm stereochemistry and fluorine substitution.

- X-ray crystallography for absolute configuration determination.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation (theoretical: 222.59 g/mol).

- Computational tools (e.g., PubChem data) to predict properties like logP, boiling point, and solubility. Experimental density and stability should be cross-validated with thermogravimetric analysis (TGA) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., DPP-IV activity assays) due to structural similarities to known inhibitors. Fluorescence-based or colorimetric assays (e.g., using H-Gly-Pro-AMC substrate) can quantify inhibition kinetics. Cell-based models (e.g., HEK293 cells expressing target receptors) are recommended for evaluating cAMP pathway modulation. Always include positive controls (e.g., sitagliptin for DPP-IV) and validate with dose-response curves .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts during the synthesis of trifluoroketone derivatives like this compound?

- Methodological Answer : Byproduct formation is highly dependent on amine reactivity and fluorination agents. For example:

- Primary amines may lead to over-fluorination, requiring stoichiometric control.

- Secondary amines (e.g., piperidine derivatives) can form cyclic adducts under acidic conditions.

Use kinetic studies (HPLC or GC-MS monitoring) to track intermediates. Optimize quenching steps (e.g., aqueous workup) to isolate the desired product. Metal catalysts (e.g., Pd/C) can suppress side reactions in hydrogenation steps .

Q. What methodologies are used to study the interaction of this compound with biological targets like DPP-IV at the molecular level?

- Methodological Answer : Advanced techniques include:

- X-ray crystallography to resolve binding modes in enzyme active sites.

- Surface plasmon resonance (SPR) for real-time binding affinity measurements.

- Molecular dynamics simulations to assess conformational stability of ligand-enzyme complexes.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS). Patent data suggests enantiomer-specific interactions, necessitating chiral separation before assays .

Q. How can researchers address discrepancies in reported biological activities across studies (e.g., varying IC₅₀ values)?

- Methodological Answer : Discrepancies often arise from:

- Enantiomeric impurities : Use chiral HPLC or SFC to verify purity (>99% ee).

- Assay variability : Standardize protocols (e.g., buffer pH, temperature) across labs.

- Cell model differences : Validate using isogenic cell lines.

Cross-reference with structural analogs (e.g., 3-(4-methoxyphenyl)-1,1,1-trifluoropropan-2-one) to isolate substituent effects. Reproduce key findings in orthogonal assays (e.g., SPR vs fluorescence) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on metabolic stability and toxicity profiles of this compound?

- Methodological Answer : Conduct parallel studies using:

- In vitro microsomal assays (human/rat liver microsomes) to compare metabolic half-life.

- In vivo PK/PD models (rodents) to assess bioavailability and toxicity thresholds.

- Transcriptomic profiling to identify off-target effects (e.g., cytochrome P450 induction).

Address contradictions by controlling for species-specific metabolism and batch-to-batch compound variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.